![molecular formula C14H12FN5O2 B6528541 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 1019101-42-8](/img/structure/B6528541.png)
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (abbreviated as NDFB) is a small molecule that has recently been studied for its potential applications in the fields of scientific research, medicine, and biochemistry. It is a compound that has been synthesized from simple starting materials, and its structure has been well-characterized. NDFB has been shown to possess a range of biochemical and physiological effects, making it a potentially useful tool for laboratory experiments. In
Scientific Research Applications
Catalysis and Coordination Chemistry
The synthesis of pyrazole-based ligands has been a focal point in modern chemistry. These ligands play a crucial role in catalysis and coordination chemistry. Specifically, N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can coordinate with metal ions due to its unique nitrogen atoms. Researchers have successfully prepared and characterized several pyrazole-based ligands, which exhibit excellent catalytic activity. For instance, copper (II)-based complexes derived from these ligands have shown superior rates in the oxidation of catechol to o-quinone. The presence of copper (II) ions in the active catalytic site contributes to this enhanced reactivity .
Metal Ion Extraction and Spectrophotometric Determination
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has found applications in the extraction and spectrophotometric determination of metal ions. Researchers have explored its potential as a ligand for transition metal ions, demonstrating its utility in analytical chemistry .
Heterocyclic Structure Studies
Continuing efforts to investigate heterocyclic compounds have led to the synthesis and characterization of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide (4-AAPT). Structural studies, including X-ray analysis and theoretical calculations, provide insights into the compound’s properties and potential applications .
Biological and Clinical Relevance
Indole derivatives, including pyrazole-based compounds, have diverse biological and clinical applications. While not specific to this compound, indole derivatives have been investigated for their potential as plant hormones, anticancer agents, catalysts, and medicine .
properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-7-11(19-20(8)2)13-17-18-14(22-13)16-12(21)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYLMRLGKIBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.